2-Bromo-3-fluorobenzyl fluoride
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Overview
Description
2-Bromo-3-fluorobenzyl fluoride: is an organic compound with the molecular formula C7H5BrF2 It is a derivative of benzyl fluoride, where the benzene ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluorobenzyl fluoride typically involves the halogenation of benzyl fluoride derivatives. One common method is the bromination of 3-fluorobenzyl fluoride using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-fluorobenzyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding benzyl alcohols or reduced to form benzyl derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzyl fluorides.
Oxidation: Formation of benzyl alcohols or benzaldehydes.
Reduction: Formation of benzyl derivatives.
Scientific Research Applications
Chemistry: 2-Bromo-3-fluorobenzyl fluoride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of fluorinated aromatic compounds, which are valuable in materials science and pharmaceuticals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive for drug development.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluorobenzyl fluoride in chemical reactions involves the activation of the benzyl fluoride moiety. The presence of bromine and fluorine atoms influences the electronic properties of the benzene ring, making it more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
- 2-Bromo-4-fluorobenzyl fluoride
- 2-Bromo-3-chlorobenzyl fluoride
- 2-Bromo-3-iodobenzyl fluoride
Comparison: 2-Bromo-3-fluorobenzyl fluoride is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and applications. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable compound for specific synthetic applications.
Properties
CAS No. |
1214338-27-8; 2244088-41-1 |
---|---|
Molecular Formula |
C7H5BrF2 |
Molecular Weight |
207.018 |
IUPAC Name |
2-bromo-1-fluoro-3-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H5BrF2/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,4H2 |
InChI Key |
JMPALMLFLBTNLE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)Br)CF |
solubility |
not available |
Origin of Product |
United States |
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